Cas no 1701-77-5 (DL-alpha-Methoxyphenylacetic acid)
L'acido DL-alfa-metossifenilacetico è un composto organico chirale utilizzato come intermedio sintetico in chimica farmaceutica e fine chemistry. La sua struttura combina un gruppo metossile e un acido carbossilico su un nucleo fenilico, offrendo versatilità in reazioni di esterificazione, amidazione e riduzione. La forma racemica (DL) permette applicazioni in sintesi asimmetriche e risoluzioni di enantiomeri. Grazie alla sua stabilità e reattività controllata, è impiegato nella produzione di principi attivi farmacologici, catalizzatori chirali e fragranze. La purezza elevata (>98%) e le proprietà fisico-chimiche ben caratterizzate lo rendono adatto a processi industriali con standard GMP. La sua solubilità in solventi organici polari facilita l'integrazione in reazioni multistep.
1701-77-5 structure
Product Name:DL-alpha-Methoxyphenylacetic acid
Numero CAS:1701-77-5
MF:C9H10O3
MW:166.173902988434
CID:41840
PubChem ID:107202
Update Time:2025-11-02
DL-alpha-Methoxyphenylacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- DL-alpha-Methoxyphenylacetic acid
- .α.-Methoxyphenylacetic acid
- )-(methoxy)phenylacetic acid
- 2-Methoxy-2-phenylacetic acid
- Acetic acid, methoxyphenyl-
- Methoxy(phenyl)acetic acid
- MOPA
- NSC 5665
- Methoxyphenylacetic acid
- α-Methoxybenzeneacetic acid
- DL-Methoxyphenylacetic acid
- CAS-1701-77-5
- DL-I+/--Methoxyphenylacetic Acid
- methoxy-phenylacetic acid
- AI3-19941
- (-)-alpha-methoxyphenylacetic acid
- ()-(methoxy)phenylacetic acid
- 1701-77-5
- 2-methoxy-2-phenyl-acetic acid
- DL-
- DTXSID9020829
- CS-W010811
- (S)-(-)-alpha-Methoxyphenylacetic acid
- Benzeneacetic acid, .alpha.-methoxy-, (R)-
- Benzeneacetic acid, alpha-methoxy-
- A914662
- UNII-MAT0P17A95
- A-Methoxyphenylacetic acid
- EINECS 230-300-9
- (+/-)- alpha -Methoxyphenylacetic acid
- (methyloxy)(phenyl)acetic acid
- (1)-(Methoxy)phenylacetic acid
- alpha-Methoxyphenylacetic acid
- (RS)-2-METHOXY-2-PHENYLACETIC ACID
- MFCD00064216
- .alpha.-Methoxyphenylacetic acid
- Acetic acid, methoxyphenyl
- (+)-alpha-methoxy-alpha-phenylacetic acid
- J-016290
- M0837
- WA8N5X9TFK
- DTXCID90829
- (r)-(-)-a-methoxyphenylacetic acid
- SY013786
- NSC-5665
- EINECS 223-580-9
- (RS)-alpha-Methoxyphenylacetic acid
- Benzeneacetic acid, .alpha.-methoxy-, (S)-
- DL-O-Methylmandelic Acid
- NSC5665
- AKOS016339674
- (+/-)-alpha-Methoxyphenylacetic acid, crystalline
- methoxy phenylacetic acid
- Z316258914
- (+/-)-a-Methoxyphenylacetic acid
- J-509783
- AMY40689
- NCGC00255165-01
- MAT0P17A95
- 7021-09-2
- UNII-WA8N5X9TFK
- VL35DS7HGX
- Benzeneacetic acid, .alpha.-methoxy-
- 12N-121
- alpha-Methoxybenzeneacetic acid
- (+/-)-.ALPHA.-METHOXYPHENYLACETIC ACID
- Tox21_301985
- Methoxyphenylacetic acid, (-)-
- SY012964
- UNII-VL35DS7HGX
- MFCD00064217
- alpha-Methoxyphenylacetic acid, 99%
- EINECS 247-492-5
- (R)-(-)-.alpha.-Methoxyphenylacetic acid
- EINECS 216-933-3
- O-Methyl-DL-mandelic acid
- CHEMBL3182106
- Benzeneacetic acid, .alpha.-methoxy-, (.+/-.)-
- (+/-)-alpha-Methoxyphenylacetic acid
- FT-0624375
- Bionet2_000356
- SY021799
- HMS1365A04
- AKOS000113715
- Methoxyphenylacetic acid, (+)-
- MPA cpd
- EN300-42701
- Q27283784
- SCHEMBL155984
- METHOXYPHENYLACETIC ACID, (+/-)-
- (+/-)-2-Methoxy-2-phenylacetic acid
- FT-0605272
- FT-0605066
- CHEBI:167718
- SB10521
- NS00015555
- DB-360599
- STL169379
- FM182852
- DB-055391
- ALBB-024878
-
- Inchi: 1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)
- Chiave InChI: DIWVBIXQCNRCFE-UHFFFAOYSA-N
- Sorrisi: O(C)C(C(=O)O)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 166.063
- Massa monoisotopica: 166.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5A^2
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.182 g/cm3
- Punto di fusione: 68-72 ºC
- Punto di ebollizione: 283.8ºC at 760 mmHg
- Punto di infiammabilità: 283.8 °C at 760 mmHg
- Indice di rifrazione: 1.535
- PSA: 46.53
- LogP: 1.45870
DL-alpha-Methoxyphenylacetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00AKT1-1g |
Methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 1g |
$5.00 | 2025-02-13 | |
| Aaron | AR00AKT1-5g |
Methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 5g |
$21.00 | 2025-02-13 | |
| Aaron | AR00AKT1-25g |
Methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 25g |
$87.00 | 2025-02-13 | |
| Aaron | AR00AKT1-100g |
Methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 100g |
$314.00 | 2025-02-13 | |
| 1PlusChem | 1P00AKKP-1g |
methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 1g |
$25.00 | 2024-06-19 | |
| 1PlusChem | 1P00AKKP-5g |
methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 5g |
$41.00 | 2024-06-19 | |
| 1PlusChem | 1P00AKKP-10g |
methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 10g |
$60.00 | 2024-06-19 | |
| 1PlusChem | 1P00AKKP-15g |
methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 15g |
$78.00 | 2024-06-19 | |
| 1PlusChem | 1P00AKKP-25g |
methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 25g |
$107.00 | 2024-06-19 | |
| 1PlusChem | 1P00AKKP-50g |
methoxy(phenyl)acetic acid |
1701-77-5 | 97% | 50g |
$185.00 | 2024-06-19 |
DL-alpha-Methoxyphenylacetic acid Letteratura correlata
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Awatif Alruwaili,Goran M. M. Rashid,Victoria Sodré,James Mason,Zainab Rehman,Anjali K. Menakath,David Cheung,Steven P. Brown,Timothy D. H. Bugg RSC Chem. Biol. 2023 4 47
-
Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286
-
ànnia Tubau,Francesco Zinna,Lorenzo Di Bari,Mercè Font-Bardía,Ramon Vicente Dalton Trans. 2023 52 1122
-
Raju Yalla,Sadagopan Raghavan Org. Biomol. Chem. 2019 17 4572
-
Aurélien Tap,Morgan Jouanneau,Gilles Galvani,Geoffroy Sorin,Marie-Isabelle Lannou,Jean-Pierre Férézou,Janick Ardisson Org. Biomol. Chem. 2012 10 8140
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